5-Oxohexanamide

Physicochemical profiling LogP PSA

5-Oxohexanamide (CAS 66156-71-6) is a linear aliphatic δ‑ketoamide with the molecular formula C₆H₁₁NO₂ and a molecular weight of 129.16 g/mol. Its structure features a terminal primary amide group at C1 and a ketone carbonyl at C5, separated by a three‑methylene spacer.

Molecular Formula C6H11NO2
Molecular Weight 129.16 g/mol
CAS No. 66156-71-6
Cat. No. B12000025
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Oxohexanamide
CAS66156-71-6
Molecular FormulaC6H11NO2
Molecular Weight129.16 g/mol
Structural Identifiers
SMILESCC(=O)CCCC(=O)N
InChIInChI=1S/C6H11NO2/c1-5(8)3-2-4-6(7)9/h2-4H2,1H3,(H2,7,9)
InChIKeyGHYDKOSNFZOHJJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Oxohexanamide (CAS 66156-71-6): Physicochemical Properties, Commercial Specifications, and Procurement-Relevant Baseline


5-Oxohexanamide (CAS 66156-71-6) is a linear aliphatic δ‑ketoamide with the molecular formula C₆H₁₁NO₂ and a molecular weight of 129.16 g/mol . Its structure features a terminal primary amide group at C1 and a ketone carbonyl at C5, separated by a three‑methylene spacer. This arrangement confers a calculated LogP of 1.38 and a polar surface area (PSA) of 61.15 Ų , values that are intermediate between the more polar 5‑oxohexanoic acid (LogP 0.38, PSA 54.37 Ų) [1] and the less polar parent hexanamide (LogP 1.00, PSA 43.09 Ų) [2]. The compound is commercially available as an AldrichCPR custom‑synthesis product (Sigma‑Aldrich product code PH008391) [3], and multiple suppliers list purity grades of 90%, 95%, and 98% . These properties position 5‑oxohexanamide as a moderately lipophilic amide building block with distinct hydrogen‑bonding capacity relative to its closest acid and amide analogs.

Why 5-Oxohexanamide Cannot Be Replaced by Generic Ketoamides, Parent Amides, or the Corresponding Acid


Substituting 5‑oxohexanamide with hexanamide, 4‑oxopentanamide (levulinamide), or 5‑oxohexanoic acid introduces critical changes in reactivity, physicochemical profile, or biological fate that undermine experimental reproducibility. The δ‑ketoamide spacing in 5‑oxohexanamide is essential for the intramolecular ketone–amide condensation that yields tetrahydroindoloquinolizinone alkaloid frameworks in 78% yield [1]; a γ‑ketoamide such as levulinamide would form a different ring size and cannot access the same fused polycycle. The amide function is indispensable for hydrogen‑bond‑directed molecular recognition—replacing it with a carboxylic acid (5‑oxohexanoic acid) eliminates the primary amide hydrogen‑bond donor, altering both LogP (shift from 1.38 to 0.38) and PSA (61.15 vs 54.37 Ų) [2], which directly impacts membrane permeability and target engagement in biological assays. Even hexanamide, which retains the amide but lacks the δ‑ketone, cannot serve as a cyclization precursor or provide the additional H‑bond acceptor site exploited by natural δ‑ketoamide metabolites with demonstrated antifungal activity (MIC 1.57 μM against Alternaria solani) [3]. These functional and physicochemical distinctions mean that procurement of the exact δ‑ketoamide congener is mandatory for projects where the ketone–amide synergy is mechanistically required.

Quantitative Differentiation Evidence for 5-Oxohexanamide vs Closest Analogs: LogP, PSA, Synthetic Yield, and Bioactivity Scaffold


LogP and Polar Surface Area (PSA) Differentiation of 5-Oxohexanamide vs Hexanamide and 5-Oxohexanoic Acid

5-Oxohexanamide exhibits a LogP of 1.38 and PSA of 61.15 Ų , placing it between the more hydrophilic 5‑oxohexanoic acid (LogP 0.38, PSA 54.37 Ų) [1] and the more lipophilic parent hexanamide (LogP 1.00, PSA 43.09 Ų) [2]. The δ‑ketone increases PSA by +18.06 Ų relative to hexanamide while the amide group raises LogP by +1.00 unit compared with the free acid. These differences are large enough to alter predicted membrane permeability and solubility class in lead‑optimization workflows.

Physicochemical profiling LogP PSA δ-Ketoamide Structure–Property Relationship

Synthetic Yield in Indole Alkaloid Cyclization: 78% Yield for δ-Ketoamide vs Incompatibility of γ-Ketoamide

In the synthesis of indolo[2,3‑a]quinolizinone alkaloid ring systems, the δ‑ketoamide derivative 4‑ethoxycarbonyl‑N‑[2‑(1H‑indol‑3‑yl)ethyl]‑5‑oxohexanamide was obtained in 78% yield via mixed‑anhydride coupling of the corresponding 5‑oxohexanoic acid derivative with tryptamine [1]. Subsequent acid‑catalyzed cyclization proceeded in 95% yield to give the tetrahydroindoloquinolizinone core. A γ‑ketoamide such as levulinamide (4‑oxopentanamide) would engender a six‑membered rather than seven‑membered ring in the cyclization step, producing a structurally distinct scaffold that is not a substitute for the δ‑ketoamide‑derived product.

Indole alkaloid synthesis Pictet–Spengler cyclization δ-Ketoamide Tetrahydroindoloquinolizinone

Natural Product Scaffold with Antifungal Activity: 5-Oxohexanamide Core in Stemphyperylenol (MIC 1.57 μM) vs Unreported Activity of Simple Ketoamides

The 5‑oxohexanamide substructure is embedded in the antifungal natural product stemphyperylenol (5), which displayed an MIC of 1.57 μM against the plant pathogen Alternaria solani, comparable to the commercial fungicide carbendazim [1]. In the same study, the simple 5‑oxohexanamide derivative 3‑hydroxy‑N‑(1‑hydroxy‑3‑methylpentan‑2‑yl)‑5‑oxohexanamide (2) was also isolated as a new metabolite, confirming that the δ‑ketoamide motif is a recurring scaffold in bioactive fungal secondary metabolites. By contrast, no comparable antifungal activity has been reported for the parent hexanamide or for the acid analog 5‑oxohexanoic acid, which lacks the amide hydrogen‑bond donor critical for target engagement.

Natural product Antifungal Stemphyperylenol δ-Ketoamide scaffold Alternaria solani

Commercial Purity Availability: 5-Oxohexanamide (90–98%) vs 5-Oxohexanoic Acid (>98% GC)

Commercial suppliers list 5‑oxohexanamide at purity grades of 90%, 95%, and 98% , comparable to the purity specification for 5‑oxohexanoic acid (>98.0% GC from TCI) . This indicates that the amide form can be sourced with defined purity suitable for both exploratory synthesis and advanced lead optimization, negating any procurement advantage of the acid analog on purity grounds while retaining the unique amide functionality required for amide‑specific applications.

Purity specification Procurement Custom synthesis δ-Ketoamide

Procurement-Guiding Application Scenarios for 5-Oxohexanamide Based on Verified Differentiation


Medicinal Chemistry Lead Optimization Requiring Precise Physicochemical Tuning

When a lead series requires a LogP near 1.4 and PSA above 60 Ų to balance permeability and solubility, 5‑oxohexanamide is the appropriate procurement choice over hexanamide (LogP 1.00, PSA 43.09 Ų) or 5‑oxohexanoic acid (LogP 0.38, PSA 54.37 Ų) [1]. These property differences are structure‑intrinsic and cannot be achieved by blending or formulation of the comparators, making the δ‑ketoamide the only compound that simultaneously delivers the target LogP and PSA values.

Synthesis of Aspidosperma‑Type Indole Alkaloid Cores via δ‑Ketoamide Cyclization

For projects aiming to construct the tetrahydroindolo[2,3‑a]quinolizinone framework, 5‑oxohexanamide (or its 4‑ethoxycarbonyl derivative) is the mandatory synthetic intermediate. The validated 78% coupling yield followed by 95% cyclization yield [2] demonstrates a reliable two‑step sequence that cannot be reproduced with γ‑ketoamides, ε‑ketoamides, or the parent acid, defining 5‑oxohexanamide as the sole building block for this synthetically efficient alkaloid synthesis.

Natural‑Product‑Inspired Antifungal Agent Discovery Using a δ‑Ketoamide Scaffold

The 5‑oxohexanamide core is embedded in stemphyperylenol, a natural product with MIC = 1.57 μM against Alternaria solani [3]. Procurement of 5‑oxohexanamide as a starting scaffold enables systematic structure–activity relationship studies of the δ‑ketoamide pharmacophore, a strategy not accessible with hexanamide or 5‑oxohexanoic acid, which lack either the ketone H‑bond acceptor or the amide H‑bond donor required by the bioactive conformation.

Custom Synthesis and Building‑Block Procurement for Academic and Pharmaceutical Research Groups

For laboratories requiring a well‑characterized δ‑ketoamide building block with defined purity (90%–98%) and sourcing flexibility (AldrichCPR custom synthesis) [4], 5‑oxohexanamide provides a procurement‑ready solution. The compound fills a niche between the more common 5‑oxohexanoic acid and the ketone‑free hexanamide, offering unique synthetic utility without sacrificing purity or supply reliability.

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